molecular formula C9H7BrN2 B12499293 6-Bromoisoquinolin-4-amine

6-Bromoisoquinolin-4-amine

Cat. No.: B12499293
M. Wt: 223.07 g/mol
InChI Key: ZRXXCJIONMLCPS-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-4-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an amine group at the 4th position makes this compound unique and valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinolin-4-amine can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 4-bromoisoquinoline can be synthesized using palladium-catalyzed cyclization of 2-alkynyl benzyl azides in the presence of PdBr2, CuBr2, and LiBr in acetonitrile . This intermediate can then be converted to this compound through further functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process may include the use of bromine or bromine-containing reagents under controlled conditions to ensure high yield and purity. The reaction is often carried out in solvents like nitrobenzene or acetonitrile to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromoisoquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoisoquinolin-4-amine involves its interaction with various molecular targets. The bromine atom and amine group allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoisoquinolin-4-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

6-bromoisoquinolin-4-amine

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2

InChI Key

ZRXXCJIONMLCPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)N

Origin of Product

United States

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